molecular formula C8H7NO B034565 1-(2-Furyl)pyrrole CAS No. 104792-12-3

1-(2-Furyl)pyrrole

Cat. No. B034565
M. Wt: 133.15 g/mol
InChI Key: PIEDMCUUVINKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Furyl)pyrrole is a heterocyclic organic compound that has been studied extensively due to its unique properties and potential applications in various fields of research. This compound is also known as furfurylpyrrole or FFP and is synthesized by the reaction of furfural and pyrrole. The purpose of

Mechanism Of Action

The mechanism of action of 1-(2-Furyl)pyrrole is not fully understood. However, it is believed that this compound acts as an inhibitor of enzyme activity by binding to the active site of the enzyme and preventing substrate binding. This mechanism of action has been observed in studies of the inhibition of acetylcholinesterase activity.

Biochemical And Physiological Effects

1-(2-Furyl)pyrrole has been shown to have a variety of biochemical and physiological effects. In studies of its inhibition of acetylcholinesterase activity, this compound has been shown to increase the levels of acetylcholine in the brain. This effect has been linked to improved cognitive function and memory retention. Additionally, 1-(2-Furyl)pyrrole has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(2-Furyl)pyrrole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a variety of potential applications in various fields of research. However, one limitation of using 1-(2-Furyl)pyrrole is its potential toxicity. This compound has been shown to be toxic to some cell lines, and caution should be exercised when handling it in the lab.

Future Directions

There are several future directions for research on 1-(2-Furyl)pyrrole. One potential direction is the synthesis of novel derivatives of this compound for use in various fields of research. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Furyl)pyrrole and its potential applications in the treatment of various diseases. Finally, studies are needed to fully understand the potential toxicity of this compound and its effects on various cell lines.

Synthesis Methods

The synthesis of 1-(2-Furyl)pyrrole involves the reaction of furfural and pyrrole in the presence of a catalyst. This reaction is carried out in an organic solvent such as ethanol or toluene and requires heating to a temperature of 100-120°C. The yield of this reaction is typically around 60-70%, and the product can be purified by recrystallization or column chromatography.

Scientific Research Applications

1-(2-Furyl)pyrrole has been studied extensively for its potential applications in various fields of research. In the field of organic chemistry, this compound has been used as a building block for the synthesis of other heterocyclic compounds. In the field of material science, 1-(2-Furyl)pyrrole has been used as a monomer for the synthesis of conductive polymers. In the field of biochemistry, this compound has been studied for its potential as an inhibitor of enzyme activity.

properties

CAS RN

104792-12-3

Product Name

1-(2-Furyl)pyrrole

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

1-(furan-2-yl)pyrrole

InChI

InChI=1S/C8H7NO/c1-2-6-9(5-1)8-4-3-7-10-8/h1-7H

InChI Key

PIEDMCUUVINKHS-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C2=CC=CO2

Canonical SMILES

C1=CN(C=C1)C2=CC=CO2

synonyms

1H-Pyrrole,1-(2-furanyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.